REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].Cl[C:6]1[CH:11]=[CH:10][N:9]=[CH:8][C:7]=1[CH:12]=[O:13].C(OCC)(=O)C>CN(C=O)C>[N:1]([C:6]1[CH:11]=[CH:10][N:9]=[CH:8][C:7]=1[CH:12]=[O:13])=[N+:2]=[N-:3] |f:0.1|
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=NC=C1)C=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organic layers were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel flash chromatography (0-60% ethyl acetate in cyclohexane)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1=C(C=NC=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.02 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |